

# alpelisib fulvestrant versus standard care real-world evidence

Author: Smolecule Technical Support Team. Date: February 2026

## Compound Focus: Alpelisib

CAS No.: 1217486-61-7

Cat. No.: S548345

[Get Quote](#)

## Clinical Evidence & Real-World Outcomes Summary

| Aspect             | BYLieve Trial (Cohort A)<br>[1] [2] [3]                                    | Real-World Standard<br>Treatment [1]                                                | Real-World Alpelisib<br>Use [4]                                 |
|--------------------|----------------------------------------------------------------------------|-------------------------------------------------------------------------------------|-----------------------------------------------------------------|
| Study Design       | Phase 2, multicenter, open-label, single-arm [2] [3]                       | Retrospective matched cohort from U.S. clinico-genomics database [1]                | Single-institution retrospective chart review [4]               |
| Patient Population | HR+, HER2-, <i>PIK3CA</i> -mutated ABC, progressed on CDK4/6i + AI [2] [3] | HR+, HER2-, <i>PIK3CA</i> -mutated ABC, progressed on CDK4/6i + hormone therapy [1] | HR+, HER2-, <i>PIK3CA</i> -mutated MBC, heavily pre-treated [4] |
| Intervention       | Alpelisib (300 mg/day) + Fulvestrant [2] [3]                               | Various real-world standard therapies [1]                                           | Alpelisib + Fulvestrant [4]                                     |

| **Key Efficacy Findings** | - 6-month PFS rate: **50.4%** (95% CI: 41.2-59.6) [3]

- Median PFS: **7.3 months** [1] | - 6-month PFS rate: **40.1%** [1]
- Median PFS: **3.7 months** [1] | - Overall Response Rate (ORR): **12.5%** [4]
- Median treatment duration: 2 mos (with Gr3 AEs) vs 6.28 mos (without) [4] | | **Common Grade  $\geq$ 3 AEs** | Hyperglycemia (29%), Rash (10%), Rash maculopapular (9%) [2] | Information not available in

study | Hyperglycemia (53.8%), Skin rash (30.8%), GI side effects (23.1%) [4] | | **Discontinuation due to AEs** | 20.5% [5] | Information not available in study | 47.8% (of those who discontinued) [4] |

## Methodological Details of Key Studies

The evidence supporting the use of **alpelisib** + fulvestrant comes from specific trial and real-world data analysis protocols.

- **BYLieve Trial (Cohort A) Protocol:** This phase 2, non-comparative study enrolled patients with HR+, HER2-, *PIK3CA*-mutated advanced breast cancer who progressed on or after a CDK4/6 inhibitor plus an aromatase inhibitor as their immediate prior therapy [2] [3]. Patients received oral **alpelisib** 300 mg once daily continuously plus fulvestrant 500 mg intramuscularly on day 1 of each 28-day cycle (and on day 15 of cycle 1) [2] [3]. The primary endpoint was the proportion of patients alive without disease progression at 6 months, assessed locally per RECIST v1.1 [2] [3].
- **Real-World Comparative Analysis Methodology:** This analysis matched 120 patients from BYLieve's Cohort A with 95 patients from a U.S. nationwide clinico-genomics database (CGDB) [1] [5]. The real-world patients had the same cancer subtype and treatment history (progression on a CDK4/6i + hormone therapy) but received standard-of-care treatments [1] [5]. To ensure a valid comparison, researchers used **propensity score matching** to balance the two cohorts for key baseline characteristics, and the primary endpoint was progression-free survival (PFS) [1] [5]. A sensitivity analysis excluded patients who received chemotherapy immediately after CDK4/6i progression [5].

The patient matching methodology for the comparative analysis can be visualized as follows:



[Click to download full resolution via product page](#)

## Efficacy vs. Toxicity in Practice

Real-world evidence confirms the efficacy signal from clinical trials but highlights significant challenges in clinical management.

- **Confirmed Efficacy in Broader Populations:** A real-world analysis of the Flatiron Health database, which included a wider range of *PIK3CA* mutations than those in the SOLAR-1 trial, still demonstrated improved real-world progression-free survival with **alpelisib** plus fulvestrant compared to fulvestrant alone, reinforcing the drug's effectiveness in a heterogeneous patient population [6].
- **Toxicity and Tolerability Concerns:** Real-world studies report higher rates of treatment discontinuation due to adverse events compared to clinical trials [4]. In one single-center review, **85%** of patients required treatment discontinuation, with nearly half of these discontinuations directly attributed to adverse events [4]. Hyperglycemia was the most frequent grade 3 adverse event, affecting over half of the patients who experienced severe side effects [4]. The median duration of treatment was

significantly shorter in patients who experienced grade 3 adverse events (**2 months**) compared to those who did not (**6.28 months**) [4].

## Implications for Research and Development

The data around **alpelisib** informs both current clinical practice and the future development of PI3K pathway inhibitors.

- **Clinical Practice:** The BYLieve trial and subsequent comparative analyses provide evidence supporting the use of **alpelisib** + fulvestrant in the post-CDK4/6i setting for patients with *PIK3CA*-mutated advanced breast cancer [1] [2]. However, the significant toxicity profile necessitates careful patient selection, proactive management of side effects (especially hyperglycemia and rash), and thorough patient counseling regarding the modest benefits and substantial risks, particularly in heavily pre-treated populations [4].
- **Ongoing Drug Development:** The recognized tolerability challenges with **alpelisib** have spurred the development of next-generation PI3K $\alpha$  inhibitors. **A Phase III clinical trial (INAVO121) is currently recruiting** to directly compare **inavolisib** + **fulvestrant** versus **alpelisib** + **fulvestrant** in a similar patient population [7]. This head-to-head study will evaluate whether inavolisib offers an improved therapeutic index, with progression-free survival as the primary endpoint [7].

**Need Custom Synthesis?**

Email: [info@smolecule.com](mailto:info@smolecule.com) or Request Quote Online.

## References

1. Effectiveness of Alpelisib + Fulvestrant Compared with ... [pubmed.ncbi.nlm.nih.gov]
2. Alpelisib plus fulvestrant in PIK3CA-mutated, hormone ... [pubmed.ncbi.nlm.nih.gov]
3. Alpelisib plus fulvestrant in PIK3CA-mutated, hormone ... [pubmed.ncbi.nlm.nih.gov]
4. Real world outcomes with alpelisib in metastatic hormone ... [pmc.ncbi.nlm.nih.gov]

5. Effectiveness of Alpelisib + Fulvestrant Compared with ... [pmc.ncbi.nlm.nih.gov]

6. Real-World Clinical Outcomes With Alpelisib in HR+/HER2 ... [onclive.com]

7. Clinical Trial: Inavolisib-Fulvestrant vs Alpelisib- ... [cancertherapyadvisor.com]

To cite this document: Smolecule. [alpelisib fulvestrant versus standard care real-world evidence].

Smolecule, [2026]. [Online PDF]. Available at:

[<https://www.smolecule.com/products/b548345#alpelisib-fulvestrant-versus-standard-care-real-world-evidence>]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)